REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[CH2:4][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH:7]([CH3:9])[CH3:8].O.[OH-].[Li+]>C1COCC1.O.C(OCC)(=O)C>[C:13]([O:12][C:10]([N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[CH2:4][C:3]([OH:17])=[O:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:1.2.3,4.5|
|
Name
|
Nα-(tert-Butyloxycarbonyl)-Nα-(2-methylpropyl) glycine methyl ester
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
COC(CN(CC(C)C)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
492 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
This solution was washed with 1M HCl, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(CC(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.56 mmol | |
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |